(E)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]fluoren-9-imine
Overview
Description
3,4,5-Trimethoxybenzaldehyde is used in the synthesis of trimethoprim and psychedelic phenethylamines. It can also be used in the production of plastic additives .
Synthesis Analysis
3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxybenzaldehyde is C10H12O4 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim . It can also be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .Physical and Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde is a light yellow solid with a density of 1.367 g/cm^3. It has a melting point of 73 °C and a boiling point of 337.6 °C. It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .Safety and Hazards
Future Directions
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs and psychedelic phenethylamines . It can also be used in the production of plastic additives . Therefore, its future directions could be in the development of new pharmaceutical drugs and materials.
Properties
IUPAC Name |
(E)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]fluoren-9-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-26-20-12-15(13-21(27-2)23(20)28-3)14-24-25-22-18-10-6-4-8-16(18)17-9-5-7-11-19(17)22/h4-14H,1-3H3/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMPJJDRKFKVSZ-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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